N-benzyl-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide
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Description
N-benzyl-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C27H26N4O4 and its molecular weight is 470.529. The purity is usually 95%.
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Scientific Research Applications
Positive Inotropic Activity
A study by Zhang et al. (2008) synthesized derivatives of a closely related chemical structure, evaluating their positive inotropic activity by measuring left atrium stroke volume in isolated rabbit heart preparations, with some compounds showing favorable activity compared to the standard drug, milrinone (Zhang et al., 2008).
Antimalarial and COVID-19 Drug Utilization
Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles, examining their in vitro antimalarial activity and characterizing their ADMET properties. The study also explored the potential utilization of these compounds as COVID-19 drugs through theoretical calculations and molecular docking studies (Fahim & Ismael, 2021).
Anti-inflammatory Properties
Research by Smits et al. (2008) designed, synthesized, and evaluated compounds at the human histamine H4 receptor (H4R), identifying new lead structures for H4R ligands with significant anti-inflammatory properties in vivo (Smits et al., 2008).
Cytotoxic Activities
A study by Rajabalian et al. (2007) synthesized a series of functionalized N-(2-oxyiminoethyl)piperazinyl quinolones, evaluating their cytotoxicity against cancer cell lines, demonstrating the potential of these compounds as new cytotoxic agents (Rajabalian et al., 2007).
Antibacterial Activity
Kumar et al. (2021) synthesized Terazosin derivatives and evaluated their antibacterial activity against various bacteria, highlighting the potential of these compounds in antimicrobial applications (Kumar et al., 2021).
Fluorescent Probes for DNA Detection
Perin et al. (2011) synthesized novel benzimidazo[1,2-a]quinolines substituted with piperidine, pyrrolidine, and piperazine, evaluating their potential as fluorescent probes for DNA detection through spectroscopic characterization and crystal structure determination (Perin et al., 2011).
Properties
IUPAC Name |
N-benzyl-2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c32-25(28-18-20-6-2-1-3-7-20)19-35-22-9-4-8-21-11-12-24(29-26(21)22)30-13-15-31(16-14-30)27(33)23-10-5-17-34-23/h1-12,17H,13-16,18-19H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWCKZHLQFXRJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=CC=C4)C=C2)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.